molecular formula C19H18ClN3O3S B10991369 3-{2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}thieno[2,3-d]pyrimidin-4(3H)-one

3-{2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B10991369
M. Wt: 403.9 g/mol
InChI Key: WAXLAKDEJQCSHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-{2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}thieno[2,3-d]pyrimidin-4(3H)-one is a complex organic molecule that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a chlorophenyl group, a hydroxypiperidinyl moiety, and a thienopyrimidinone core makes this compound particularly interesting for medicinal chemistry research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}thieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps:

    Formation of the Thienopyrimidinone Core: This can be achieved by cyclization reactions involving appropriate thieno and pyrimidine precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: This step often involves a nucleophilic substitution reaction where a chlorophenyl halide reacts with a suitable nucleophile.

    Attachment of the Hydroxypiperidinyl Moiety: This can be done through reductive amination or other coupling reactions involving piperidine derivatives.

Industrial Production Methods

For industrial-scale production, the synthesis would be optimized for yield and purity. This might involve:

    Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

    Catalysis: Using metal catalysts to improve reaction rates and selectivity.

    Purification Techniques: Such as crystallization, distillation, or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to a ketone under appropriate conditions.

    Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The chlorophenyl group can undergo various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used in the synthesis of more complex molecules.

    Catalysis: As ligands in catalytic reactions.

Biology

    Enzyme Inhibition: Potential inhibitors of enzymes involved in disease pathways.

    Receptor Binding: Studied for their binding affinity to various biological receptors.

Medicine

    Drug Development: Investigated for potential therapeutic effects in treating diseases like cancer, inflammation, and neurological disorders.

Industry

    Material Science: Used in the development of new materials with specific properties.

    Agriculture: Potential use as agrochemicals.

Mechanism of Action

The mechanism of action of 3-{2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets:

    Enzyme Inhibition: It may inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Modulation: It can modulate receptor activity by binding to receptor sites, influencing signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Thienopyrimidines: Compounds with similar core structures but different substituents.

    Piperidinyl Derivatives: Compounds with piperidine rings and various functional groups.

Uniqueness

    Structural Complexity: The combination of a thienopyrimidinone core with a chlorophenyl and hydroxypiperidinyl moiety is unique.

    Biological Activity: Its specific biological activities and potential therapeutic applications distinguish it from other similar compounds.

3-{2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}thieno[2,3-d]pyrimidin-4(3H)-one , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C19H18ClN3O3S

Molecular Weight

403.9 g/mol

IUPAC Name

3-[2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl]thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C19H18ClN3O3S/c20-14-3-1-13(2-4-14)19(26)6-8-22(9-7-19)16(24)11-23-12-21-17-15(18(23)25)5-10-27-17/h1-5,10,12,26H,6-9,11H2

InChI Key

WAXLAKDEJQCSHT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)CN3C=NC4=C(C3=O)C=CS4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.